Cas no 384-64-5 (a-(trifluoromethyl)styrene)
a-(trifluoromethyl)styrene Chemical and Physical Properties
Names and Identifiers
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- Benzene,[1-(trifluoromethyl)ethenyl]-
- 3-(TRIFLUOROMETHYL)STYRENE
- 1,1,1-Trifluoro-2-phenyl-2-propene
- 2-Phenyl-3,3,3-trifluoropropene
- 3,3,3-Trifluoro-2-phenyl-1-propene
- SCHEMBL32009
- a-(trifluoromethyl)styrene
- alpha -(Trifluoromethyl)styrene
- 3,3,3-trifluoroprop-1-en-2-ylbenzene
- [1-(Trifluoromethyl)vinyl]benzene, AldrichCPR
- alpha-trifluoromethylstyrene
- AKOS006228566
- AS-46759
- a-(Fluoromethyl)styrene
- EN300-196869
- (3,3,3-trifluoroprop-1-en-2-yl)benzene
- CS-0077324
- FT-0621697
- alpha-(Trifluoromethyl)styrene
- F10404
- (1-Trifluoromethyl-vinyl)-benzene
- MFCD00081197
- Benzene, [1-(trifluoromethyl)ethenyl]-
- SY031745
- 384-64-5
- RQXPGOCXZHCXDG-UHFFFAOYSA-N
- (3,3,3-Trifluoroprop-1-en-2-yl)benzene, [1-(Trifluoromethyl)vinyl]benzene
-
- MDL: MFCD00075481
- Inchi: 1S/C9H7F3/c1-7(9(10,11)12)8-5-3-2-4-6-8/h2-6H,1H2
- InChI Key: RQXPGOCXZHCXDG-UHFFFAOYSA-N
- SMILES: FC(C(=C)C1C=CC=CC=1)(F)F
Computed Properties
- Exact Mass: 172.05000
- Monoisotopic Mass: 172.04998471g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 1.172 g/cm3 (20 ºC)
- Boiling Point: 148.0-148.5 ºC
- Flash Point: 54.8±15.3 ºC,
- Refractive Index: 1.4620 (589.3 nm 20 ºC)
- Solubility: Almost insoluble (0.04 g/l) (25 º C),
- PSA: 0.00000
- LogP: 3.26210
a-(trifluoromethyl)styrene Security Information
- Hazard Statement: Irritant
- Hazardous Material transportation number:UN 1993 3/PG 3
- WGK Germany:3
- Hazard Category Code: 10-36/37/38
- Safety Instruction: S16; S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R10
a-(trifluoromethyl)styrene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
a-(trifluoromethyl)styrene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1378099-100mg |
Alpha-(trifluoromethyl)styrene |
384-64-5 | 97% (HPLC)mix TBC as stabilize | 100mg |
$22.0 | 2025-02-21 | |
| Ambeed | A1378099-250mg |
Alpha-(trifluoromethyl)styrene |
384-64-5 | 97% (HPLC)mix TBC as stabilize | 250mg |
$34.0 | 2025-02-21 | |
| Ambeed | A1378099-1g |
Alpha-(trifluoromethyl)styrene |
384-64-5 | 97% (HPLC)mix TBC as stabilize | 1g |
$69.0 | 2025-02-21 | |
| Ambeed | A1378099-5g |
Alpha-(trifluoromethyl)styrene |
384-64-5 | 97% (HPLC)mix TBC as stabilize | 5g |
$224.0 | 2025-02-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MU566-50mg |
a-(trifluoromethyl)styrene |
384-64-5 | 85% mix TBC as stabilizer | 50mg |
202.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MU566-1g |
a-(trifluoromethyl)styrene |
384-64-5 | 85% mix TBC as stabilizer | 1g |
1797.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MU566-200mg |
a-(trifluoromethyl)styrene |
384-64-5 | 85% mix TBC as stabilizer | 200mg |
506.0CNY | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A923899-1g |
alpha-(trifluoromethyl)styrene |
384-64-5 | 95% | 1g |
¥612.00 | 2022-09-02 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD316644-100mg |
Alpha-(trifluoromethyl)styrene |
384-64-5 | 97% (HPLC)mix TBC as stabilize | 100mg |
¥114.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD316644-250mg |
Alpha-(trifluoromethyl)styrene |
384-64-5 | 97% (HPLC)mix TBC as stabilize | 250mg |
¥165.0 | 2024-04-18 |
a-(trifluoromethyl)styrene Suppliers
a-(trifluoromethyl)styrene Related Literature
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on a-(trifluoromethyl)styrene
Recent Advances in the Application of 384-64-5 and α-(Trifluoromethyl)styrene in Chemical Biology and Pharmaceutical Research
The chemical compound 384-64-5, also known as α-(trifluoromethyl)styrene, has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its trifluoromethyl group attached to a styrene backbone, exhibits unique physicochemical properties that make it a valuable building block in synthetic chemistry and drug discovery. Recent studies have explored its potential as a precursor for bioactive molecules, highlighting its role in the development of novel therapeutics and diagnostic tools.
One of the most notable advancements involves the use of α-(trifluoromethyl)styrene in the synthesis of fluorinated analogs of biologically active compounds. Fluorination is a common strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. Researchers have successfully incorporated 384-64-5 into various synthetic pathways to produce fluorinated derivatives with improved pharmacological profiles. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of fluorinated tyrosine kinase inhibitors using α-(trifluoromethyl)styrene as a key intermediate, resulting in compounds with enhanced selectivity and potency against cancer cell lines.
In addition to its role in drug development, α-(trifluoromethyl)styrene has been employed in the design of advanced materials and chemical probes. Its ability to participate in radical polymerization reactions has enabled the creation of fluorinated polymers with applications in biomedical engineering, such as drug delivery systems and biocompatible coatings. Furthermore, the compound's reactivity with various nucleophiles and electrophiles has been leveraged to develop fluorescent probes for imaging and detecting biological targets in real-time. A recent study in ACS Chemical Biology showcased the use of 384-64-5-derived probes to visualize enzyme activity in live cells, offering new insights into cellular processes and disease mechanisms.
The safety and environmental impact of 384-64-5 have also been subjects of investigation. While the compound's trifluoromethyl group contributes to its desirable properties, it also raises concerns about potential toxicity and environmental persistence. Recent toxicological studies have assessed the compound's effects on human cell lines and aquatic organisms, providing valuable data for risk assessment and regulatory compliance. These findings underscore the importance of balancing innovation with safety in the application of α-(trifluoromethyl)styrene in pharmaceutical and chemical industries.
Looking ahead, the continued exploration of 384-64-5 and its derivatives holds promise for addressing unmet medical needs and advancing chemical biology. Ongoing research aims to optimize synthetic methodologies, expand the scope of its applications, and elucidate its mechanisms of action at the molecular level. Collaborative efforts between academia and industry will be crucial in translating these discoveries into tangible benefits for healthcare and biotechnology.
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